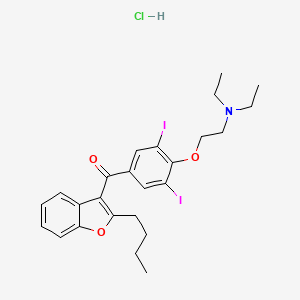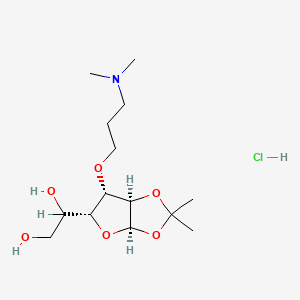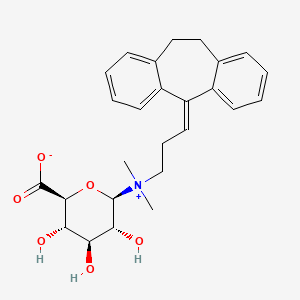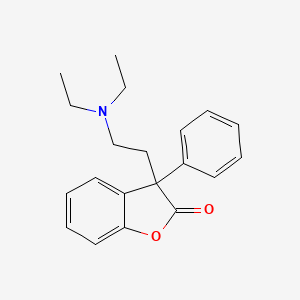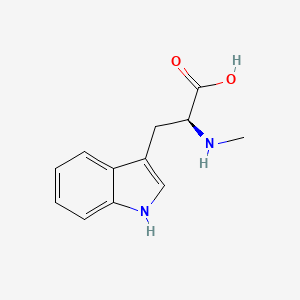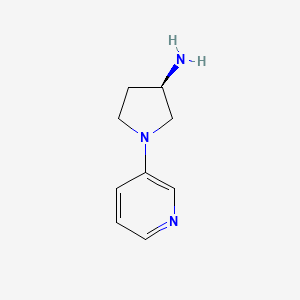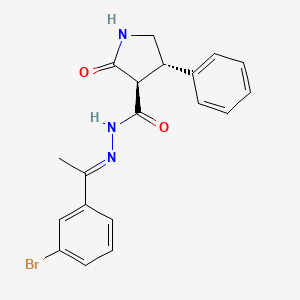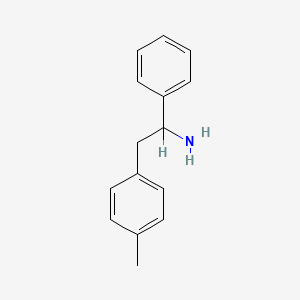
Acifluorfen-sodium
Vue d'ensemble
Description
Acifluorfen-sodium is an organic compound used as an herbicide . It is used to control annual broad-leaved weeds . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .
Synthesis Analysis
The preparation of acifluorfen first described in the Rohm & Haas patent includes as its final steps an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate is then hydrolysed using hydrobromic acid in acetic acid as solvent .Molecular Structure Analysis
The molecular formula of this compound is C14H6ClF3NNaO5 . This compound belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 255-257°F (124-125°C) . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .Applications De Recherche Scientifique
Gestion des mauvaises herbes dans la culture de l'arachide
L'acifluorfen-sodium, lorsqu'il est utilisé en combinaison avec le clodinafop-propargyl, a montré une efficacité significative dans la gestion des populations de mauvaises herbes dans les champs d'arachide (Arachis hypogaea). Des recherches indiquent que cette combinaison peut conduire à des rendements plus élevés en gousses et en tiges en réduisant la densité des mauvaises herbes et en augmentant l'efficacité du désherbage .
Herbicide post-émergence dans les cultures pluviales
L'application de l'this compound en tant qu'herbicide post-émergence est particulièrement bénéfique pour les cultures pluviales comme l'arachide. Il garantit un environnement exempt de mauvaises herbes pendant les stades critiques de la compétition plante-mauvaises herbes, ce qui est crucial pour la croissance et le rendement de la culture .
Non-phytotoxicité pour les cultures suivantes
Des expériences sur le terrain ont démontré que l'this compound n'est pas phytotoxique pour l'arachide ni pour les cultures suivantes telles que le millet-doigt. Cela en fait un choix sûr pour la rotation des cultures et les pratiques agricoles durables .
Contrôle des mauvaises herbes à feuilles larges
L'this compound est efficace contre une gamme de mauvaises herbes à feuilles larges. Il a été constaté qu'il contrôlait la bardane commune, la liseron à feuilles entières et d'autres mauvaises herbes à feuilles larges à différents stades de croissance, ce qui en fait un outil polyvalent pour la gestion des mauvaises herbes .
Influence du moment de l'application
Des études ont montré que le moment de l'application peut influencer l'efficacité de l'this compound. Les applications effectuées pendant les heures les plus sombres (par exemple, 2100 h) se sont avérées plus efficaces que celles effectuées au lever du soleil ou à midi pour certaines espèces de mauvaises herbes .
Effets synergiques avec d'autres herbicides
L'this compound peut être utilisé dans des mélanges en cuve ou des applications séquentielles avec d'autres herbicides tels que le bentazone, le fluazifop-butyl et le sethoxydim. Cette approche combinée peut améliorer la lutte contre les mauvaises herbes dans les cultures telles que le soja .
Impact sur la persistance des mauvaises herbes et la résistance
L'utilisation de l'this compound dans les traitements herbicides a été associée à un indice de persistance des mauvaises herbes plus faible et à un indice d'efficacité des herbicides plus élevé. Cela suggère qu'il peut jouer un rôle dans la gestion de la résistance aux herbicides dans les populations de mauvaises herbes .
Avantages économiques et amélioration du rendement
L'utilisation stratégique de l'this compound dans les pratiques de gestion des mauvaises herbes a été associée à une amélioration des rendements économiques et des rendements. En contrôlant efficacement les mauvaises herbes, il contribue à la rentabilité globale de la production végétale .
Mécanisme D'action
Target of Action
Acifluorfen-sodium primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis in plants .
Mode of Action
this compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the synthesis of chlorophyll, thereby affecting the plant’s ability to carry out photosynthesis . The disruption of this vital process leads to the death of the plant, making this compound an effective herbicide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chlorophyll biosynthesis pathway . By inhibiting protoporphyrinogen oxidase, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the production of chlorophyll . This disruption leads to a downstream effect of preventing photosynthesis, a vital process for plant growth and survival .
Pharmacokinetics
It is known to be highly soluble in water , which can influence its distribution and elimination. Its solubility suggests that it could be readily absorbed and distributed in the environment .
Result of Action
The primary result of this compound’s action is the death of the plant due to the disruption of photosynthesis . By inhibiting chlorophyll synthesis, the plant is unable to produce the energy it needs to grow and survive . This makes this compound effective against a broad range of weeds .
Action Environment
The action of this compound can be influenced by environmental factors. It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems . These properties suggest that the environment can significantly influence the action, efficacy, and stability of this compound .
Safety and Hazards
Acifluorfen-sodium is moderately toxic to birds, honeybees, and most aquatic organisms . It is a recognized irritant . It is moderately persistent in soil systems and can be very persistent in aquatic systems . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acifluorfen-sodium involves the conversion of Acifluorfen to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Acifluorfen", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Acifluorfen in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any impurities", "Acidify the filtrate with hydrochloric acid", "Extract the acidified solution with an organic solvent", "Dry the organic layer over anhydrous sodium sulphate", "Evaporate the solvent under reduced pressure to obtain Acifluorfen-sodium as a white solid" ] } | |
| 62476-59-9 | |
Formule moléculaire |
C14H7ClF3NNaO5 |
Poids moléculaire |
384.64 g/mol |
Nom IUPAC |
sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |
Clé InChI |
QXAZDGYEGDUJIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |
Apparence |
Solid powder |
Point d'ébullition |
100 °C /47% WATER SOLUTION/ |
Color/Form |
Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |
Densité |
1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |
melting_point |
124-125 °C |
| 62476-59-9 | |
Description physique |
Acifluorfen sodium salt is a white powder. Melting point 255- 257°F (124-125°C). Irritates skin and eyes. Used as a herbicide. |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
50594-66-6 (Parent) |
Durée de conservation |
Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |
Solubilité |
In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |
Pression de vapeur |
1.3X10-3 mPa. |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
